
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trans- configuration of this compound indicates the specific spatial arrangement of its substituents, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be achieved through various synthetic routes. One common method involves the Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by reduction and esterification . The reaction conditions typically include the use of organocatalysts to achieve high enantioselectivity and yield. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity by fitting into the active site of the target protein . The phenyl and ester groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability . The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A lactam derivative with different pharmacological properties.
Pyrrolidine-2,5-diones:
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis. The uniqueness of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- lies in its specific configuration and the presence of both phenyl and ester groups, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
CQACFNSKPYNJEE-MNOVXSKESA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CCNC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



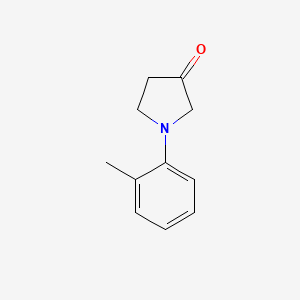
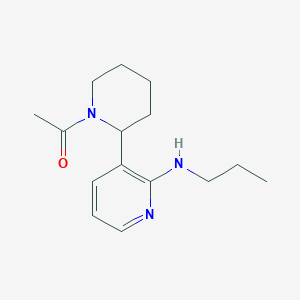
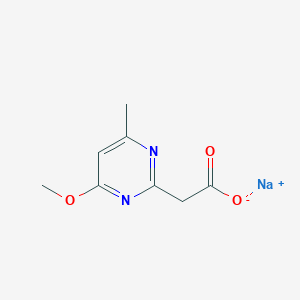
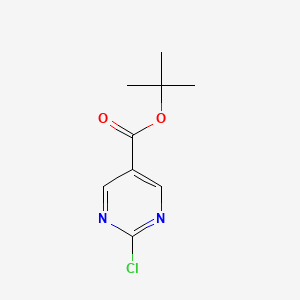



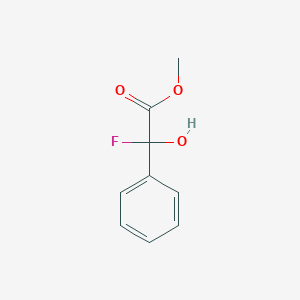

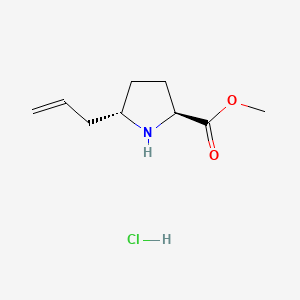
![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)

![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)
